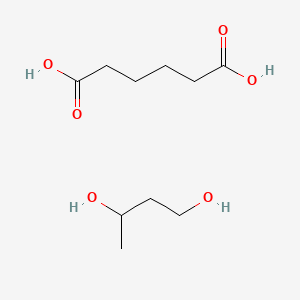
Butane-1,3-diol;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,3-diol;hexanedioic acid, also known as polycaprolactone, is a high molecular compound. It is a colorless to slightly yellow solid with plasticity, heat resistance, and high tensile strength. This compound is soluble in common organic solvents at room temperature and has good water resistance and electrical insulation properties .
準備方法
The preparation of polycaprolactone is mainly achieved through the ring-opening polymerization of caprolactone. The commonly used method involves reacting caprolactone with 1,3-butanediol under the action of a catalyst at high pressure and high temperature conditions . This process results in the formation of polycaprolactone, which is widely used in various industrial applications.
化学反応の分析
Polycaprolactone undergoes several types of chemical reactions, including:
Oxidation: Polycaprolactone can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Scientific Research Applications
1. Chemistry
- Polymer Precursor : BDO and hexanedioic acid are used to synthesize various polyesters and polyurethanes. These materials are studied for their mechanical properties and chemical resistance, making them ideal for industrial applications.
2. Biology
- Biocompatibility Studies : The compound is investigated for its compatibility with biological tissues, which is crucial for medical applications such as drug delivery systems and tissue engineering scaffolds.
3. Medicine
- Biodegradable Implants : Research has explored the use of this polymer in creating biodegradable medical devices that can integrate with surrounding tissues without causing significant inflammatory responses.
4. Industry
- Production of Coatings and Fibers : The polymer is widely used in producing fibers, films, and coatings due to its excellent mechanical properties.
Case Studies
1. Tissue Engineering Applications
- A study published in Biomaterials demonstrated that scaffolds made from butane-1,3-diol; hexanedioic acid promote the growth of fibroblasts and osteoblasts. The scaffolds showed enhanced cell viability compared to traditional materials like polylactic acid (PLA) .
2. Drug Delivery Systems
- Research indicated that this polymer could encapsulate anti-cancer drugs effectively. A sustained release profile over several days was observed, suggesting its potential for chemotherapy applications .
3. Biodegradable Implants
- Clinical trials have shown that implants made from butane-1,3-diol; hexanedioic acid exhibit favorable biocompatibility and biodegradability in vivo, leading to successful integration with surrounding tissues without significant adverse effects .
作用機序
The mechanism by which polycaprolactone exerts its effects involves its interaction with various molecular targets and pathways. In medical applications, polycaprolactone’s biodegradability allows it to be broken down by hydrolysis, releasing its components gradually. This property makes it suitable for controlled drug release and tissue engineering .
類似化合物との比較
Polycaprolactone can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with different properties and applications.
1,4-Butanediol: Used in the production of polyurethanes and other polymers.
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
Polycaprolactone’s unique properties, such as its biodegradability and solubility in organic solvents, make it distinct from these similar compounds.
特性
CAS番号 |
24937-93-7 |
|---|---|
分子式 |
C10H20O6 |
分子量 |
236.26 g/mol |
IUPAC名 |
butane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |
InChIキー |
KKPMZLPPEXRJOM-UHFFFAOYSA-N |
SMILES |
CC(CCO)O.C(CCC(=O)O)CC(=O)O |
正規SMILES |
CC(CCO)O.C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















